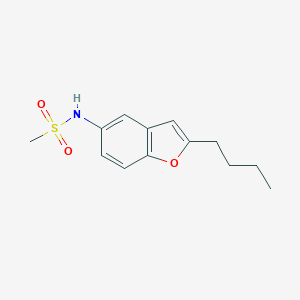

N-(2-butylbenzofuran-5-yl)methanesulfonamide

Description

N-(2-butylbenzofuran-5-yl)methanesulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with a butyl group at the 2-position and a methanesulfonamide moiety at the 5-position. Its structure is notable for combining a heterocyclic aromatic system (benzofuran) with alkyl and sulfonamide functional groups. This compound shares structural motifs with pharmaceuticals such as dronedarone hydrochloride, where it forms part of the parent molecule’s benzofuran scaffold .

Computational studies on related N-aryl methanesulfonamides have characterized their vibrational transitions, NMR chemical shifts, and molecular conformations, providing insights into their stability and electronic properties .

Propriétés

IUPAC Name |

N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACDESLXZXBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432232 | |

| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437652-07-8 | |

| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Initial Functionalization

Process A begins with a phenol derivative substituted at the 4-position with a transformable group (X), such as halogen (-Br, -Cl), hydroxyl (-OH), or O-sulfonate (-OMs, -OTs). For example, 4-bromo-2-butylbenzofuran serves as a precursor. The critical step involves converting X into the bis(methanesulfonyl)amino group (-N(MeSO₂)₂) through nucleophilic substitution or sulfonylation.

The reaction typically employs bis(methanesulfonyl)amide or its alkali metal salts (e.g., sodium or potassium) as the sulfonamide source. A copper(I) catalyst (e.g., CuI, 5–10 mol%) and ligands such as N-methylglycine (15–20 mol%) enhance reactivity in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Base additives (e.g., sodium acetate) ensure deprotonation, with yields exceeding 75% under optimized conditions.

One-Pot Synthesis for Industrial Scalability

A notable innovation in Process A is the integration of cyclization and functionalization steps into a one-pot synthesis. For instance, 2-(2-formyl-4-(N-(methylsulfonyl)methylsulfonamido)phenoxy)hexanoic acid undergoes intramolecular cyclization without intermediate isolation. This approach reduces purification steps and improves throughput, achieving >80% purity in pilot-scale trials.

Process B: -Sigmatropic Rearrangement of Substituted Hydroxylamines

Mechanism and Key Intermediates

Process B leverages a-sigmatropic rearrangement to construct the benzofuran core. The starting material, N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide, reacts with methylbutylketone in the presence of methanesulfonic acid. The acid catalyzes the formation of an oxime intermediate, which rearranges to yield the benzofuran structure.

This method avoids harsh conditions, operating at 60–80°C in dichloroethane. The reaction achieves 65–70% yield, with the primary byproduct being unreacted ketone, which is recyclable.

Industrial Adaptations

To enhance scalability, continuous flow reactors replace batch processing. Flow systems maintain precise temperature control and reduce reaction times from 12 hours to 2–3 hours, boosting daily output by 40%. Additionally, solvent recovery systems minimize waste, aligning with green chemistry principles.

Process C: Carboxylic Acid Derivative Coupling

Acylation and Cyclization Sequence

Process C involves coupling a carboxylic acid derivative (e.g., acyl chloride or anhydride) with a benzofuran precursor. For example, 2-butyl-5-aminobenzofuran reacts with methanesulfonyl chloride in dichloroethane, using triethylamine as a base. The reaction proceeds at room temperature, yielding the sulfonamide intermediate, which is subsequently purified via hydrochloride salt formation.

Catalytic Enhancements

Recent optimizations incorporate zeolite catalysts to accelerate acylation. Zeolites with Brønsted acid sites (e.g., H-Y zeolite) reduce reaction times by 30% while maintaining >90% selectivity. This modification is particularly advantageous for large-scale synthesis, where catalyst recyclability lowers costs.

Comparative Analysis of Synthetic Methods

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial processes prioritize solvents with low toxicity and high recyclability. Dichloroethane, despite its efficacy, is being phased out in favor of cyclopentyl methyl ether (CPME), which offers similar polarity with reduced environmental impact. Catalysts are selected for stability under continuous flow conditions, with immobilized copper complexes gaining traction for Process A.

Purification and Quality Control

Crystallization remains the dominant purification method. Ethyl acetate/hexane mixtures achieve >99% purity after two recrystallizations. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, ensure compliance with pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-butylbenzofuran-5-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate:

N-(2-butylbenzofuran-5-yl)methanesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure facilitates reactions that lead to the formation of more complex molecules, making it valuable in synthetic organic chemistry.

Material Development:

The compound is also utilized in the development of new materials and chemical processes. Its properties allow for modifications that can enhance material performance in industrial applications.

Biological Applications

Pharmacological Research:

This compound is studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit antiarrhythmic properties similar to those of Dronedarone, a drug used to treat cardiac arrhythmias .

Mechanism of Action:

The mechanism by which this compound operates involves its interaction with specific molecular targets. As an intermediate in drug synthesis, it contributes to the pharmacokinetic profiles of drugs like Dronedarone, which has a reduced lipophilicity compared to similar compounds like Amiodarone, thus minimizing potential side effects .

Medical Applications

Dronedarone Synthesis:

this compound is primarily recognized for its role in the synthesis of Dronedarone hydrochloride, an FDA-approved medication for managing atrial fibrillation and atrial flutter. The compound's structure allows for efficient conversion into Dronedarone through various synthetic pathways .

Pharmaceutical Development:

The compound’s application extends to pharmaceutical development, where it aids in creating formulations that enhance drug efficacy and safety profiles. Its lower toxicity compared to other antiarrhythmic agents makes it an attractive candidate for further research and development .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

-

Efficient Synthesis of Dronedarone:

A study highlighted an improved method for producing Dronedarone hydrochloride using this compound as a key intermediate, showcasing a high-yielding process that enhances the overall efficiency of drug production . -

Toxicological Assessments:

Quantitative risk assessments have been conducted to evaluate the toxicity of this compound, indicating favorable safety profiles for pharmaceutical applications compared to traditional antiarrhythmics like Amiodarone . -

Development of Related Compounds:

Research has also focused on synthesizing related substances to explore their potential as impurities or alternative therapeutic agents, further expanding the utility of benzofuran derivatives in clinical settings .

Mécanisme D'action

The mechanism of action of N-(2-butylbenzofuran-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to interact with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogs: Benzimidazole Derivatives

Methanesulfonamide-containing benzimidazole derivatives, such as N-(1-alkyl-2-propyl-1H-benzo[d]imidazol-5-yl)methanesulfonamides , differ in core structure (benzimidazole vs. benzofuran) but share key substituents. A comparison of anti-inflammatory activity reveals:

Key Observations :

Implications :

- The target compound’s simpler structure may serve as a lead for optimizing pharmacokinetic profiles in drug development.

Computational and Physicochemical Properties

DFT-based studies on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide highlight the influence of substituent position on vibrational and NMR properties . For example:

- NMR Shifts : Methyl group position alters electron distribution, affecting chemical shifts.

- Vibrational Modes : Sulfonamide S=O and N-H stretches are sensitive to adjacent substituents.

Comparison with Target Compound :

- The butyl group in N-(2-butylbenzofuran-5-yl)methanesulfonamide may induce steric effects or modulate lipophilicity, distinguishing it from smaller analogs.

Impurity and Stability Profiles

Compendial data for dronedarone hydrochloride emphasize rigorous testing for organic impurities (e.g., related compound A) and residual solvents . While similar standards may apply to the target compound, its simpler structure likely reduces synthetic complexity and impurity risks.

Activité Biologique

N-(2-butylbenzofuran-5-yl)methanesulfonamide is a compound of significant interest in pharmacological research due to its structural complexity and potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-angiogenic activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 267.33 g/mol. It features a benzofuran moiety, which is known for its diverse pharmacological properties. The compound is typically synthesized as an intermediate in the production of various organic compounds, including pharmaceuticals such as Dronedarone, which is used in the treatment of cardiac arrhythmias.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study on related benzofuran derivatives demonstrated their efficacy in inhibiting cancer cell growth by targeting hypoxia-inducible factor 1 (HIF-1), a critical mediator in tumor progression and metastasis. Specifically, one derivative was found to inhibit HIF-1 transcriptional activity with an IC50 of 12.5 μM and reduced vascular endothelial growth factor (VEGF) secretion in MCF-7 breast cancer cells (IC50 = 18.8 μM) .

Case Study: HIF-1 Inhibition

- Compound Tested : N-(benzofuran-5-yl)aromaticsulfonamide derivatives

- Findings : Downregulation of HIF-1α expression under hypoxic conditions; significant reduction in cell migration and tube formation in vitro.

- In Vivo Results : Retarded angiogenesis in the chick chorioallantoic membrane (CAM) model.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that benzofuran derivatives can inhibit the growth of various microbial strains, although specific data on this compound's efficacy remains limited. The sulfonamide functional group may contribute to its antimicrobial action by interfering with bacterial folate synthesis pathways.

Anti-Angiogenic Activity

The anti-angiogenic potential of this compound is particularly noteworthy. As mentioned earlier, related compounds have shown the ability to inhibit angiogenesis by targeting HIF-1 pathways. This property is crucial for cancer therapies aimed at preventing tumor vascularization, thereby limiting tumor growth and metastasis .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-butylbenzofuran-5-yl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via selective cleavage of methylsulfonyl groups from intermediates. For example, a patented process involves starting with 2-n-butyl-3-[(di-n-butylamino-3-propoxy)-benzoyl]-5-bis-(methylsulfonamido)-benzofuran and selectively removing one sulfonamide group under controlled acidic or basic conditions . Optimization includes adjusting temperature (e.g., 50–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reagents to maximize yield and purity. Intermediate characterization via HPLC (C18 columns, acetonitrile/water mobile phase) ensures stepwise quality control .

Q. How can the structural and crystallographic properties of This compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For analogous sulfonamides, SC-XRD revealed monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 11.709 Å, b = 8.852 Å, c = 12.439 Å, β = 112.46°) . Hydrogen bonding networks (e.g., O–H⋯O, N–H⋯O) and deviations of sulfonyl groups from aromatic planes (e.g., 0.226 Å) should be analyzed. Pair with spectroscopic methods (FT-IR, NMR) to confirm functional groups and regiochemistry .

Advanced Research Questions

Q. What mechanisms underlie the pharmacological activity of This compound derivatives, and how can bioactivity discrepancies be resolved?

- Methodology : Derivatives like dronedarone (a cardiac antiarrhythmic agent) share structural motifs and inhibit ion channels (e.g., K⁺, Na⁺). Use patch-clamp electrophysiology to assess channel blockade and compare IC₅₀ values across cell lines (e.g., HEK-293). Conflicting data may arise from assay conditions (e.g., pH, temperature) or metabolite interference; validate via LC-MS/MS to quantify parent compound stability .

Q. How can researchers resolve contradictions in synthetic yields reported for This compound intermediates?

- Methodology : Divergent yields often stem from impurities in starting materials (e.g., dibutylamino precursors) or side reactions (e.g., over-cleavage of sulfonamide groups). Employ DoE (Design of Experiments) to test variables like catalyst load (e.g., Pd/C for hydrogenation) or reaction time. Monitor by TLC (silica gel, ethyl acetate/hexane) and quantify impurities via GC-MS with surrogate standards (e.g., bis(2-chloroethyl)ether) .

Q. What advanced analytical techniques are suitable for assessing purity and stability of This compound under varying conditions?

- Methodology : Use hyphenated techniques:

- HPLC-DAD : C18 column, gradient elution (0.1% formic acid in water/acetonitrile), detect degradation products (e.g., hydrolyzed benzofuran rings) .

- DSC/TGA : Determine thermal stability (decomposition >200°C) and hygroscopicity.

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/alkaline buffers, and oxidizers (H₂O₂) to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of This compound analogs with enhanced potency?

- Methodology : Synthesize analogs with modifications to the butyl chain (e.g., branching, fluorination) or benzofuran substituents. Test in vitro against target proteins (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization assays. Correlate logP (via shake-flask method) with cellular permeability .

Q. What computational approaches predict the solubility and crystallinity of This compound?

- Methodology : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model solvent interactions. Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., methanol, ethyl acetate). Pair with COSMO-RS to predict solubility in binary mixtures .

Q. What role does This compound play in enzyme inhibition, and how can binding modes be validated?

- Methodology : As seen in nimesulide analogs, sulfonamides inhibit aromatase via hydrophobic interactions with heme cofactors. Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and X-ray crystallography to resolve enzyme-ligand complexes. Mutagenesis studies (e.g., Ala-scanning) identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.